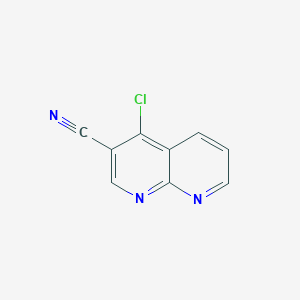

4-Chloro-1,8-naphthyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-9-7(8)2-1-3-12-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEOYAUPKYAWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270699 | |

| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-73-9 | |

| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-1,8-naphthyridine-3-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its versatile synthesis and a wide spectrum of biological activities.[1] Derivatives of this core structure have demonstrated potential as anti-mycobacterial, anti-malarial, and anti-viral agents, and some have been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[2][3][4] this compound, in particular, serves as a crucial and highly versatile intermediate. The presence of the chloro group at the 4-position provides a reactive handle for nucleophilic substitution, while the carbonitrile group can be further elaborated, making it an ideal starting point for the synthesis of diverse compound libraries for drug development programs.

This guide provides a comprehensive overview of a reliable and commonly employed two-step synthetic pathway to this compound, intended for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a deep and practical understanding of the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule, this compound (I), identifies the 4-hydroxy (or 4-oxo tautomer) analogue (II) as the immediate precursor. The transformation from a hydroxyl group to a chloro group on an electron-deficient pyridine ring is a standard procedure accomplished with a potent chlorinating agent like phosphorus oxychloride. The precursor, 4-hydroxy-1,8-naphthyridine-3-carbonitrile (II), can be disconnected via a Friedländer-type annulation, revealing two simple starting materials: 2-aminopyridine-3-carbaldehyde (III) and an active methylene compound, ethyl cyanoacetate (IV). This pathway is efficient as it constructs the core heterocyclic system from readily available precursors.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis is executed in two primary stages: the construction of the naphthyridine core followed by chlorination.

Step 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

This step involves the base-catalyzed condensation of 2-aminopyridine-3-carbaldehyde with ethyl cyanoacetate. This reaction is a classic example of the Friedländer synthesis, which is a powerful method for constructing quinoline and related heterocyclic systems.

Mechanism: The reaction is initiated by a Knoevenagel condensation. The basic catalyst (e.g., piperidine) deprotonates the active methylene group of ethyl cyanoacetate, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-aminopyridine-3-carbaldehyde. Subsequent elimination of water yields a vinylogous intermediate. The final step is an intramolecular cyclization where the amino group of the pyridine ring attacks the nitrile carbon, followed by tautomerization to yield the thermodynamically stable 4-hydroxy-1,8-naphthyridine-3-carbonitrile product. The "4-hydroxy" form exists in equilibrium with its more stable 1,4-dihydro-4-oxo-1,8-naphthyridine tautomer.

Step 2: Chlorination of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

The conversion of the 4-hydroxy group to the 4-chloro group is achieved using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This transformation is crucial for activating the C4 position for subsequent nucleophilic substitution reactions.

Mechanism: The lone pair of electrons on the oxygen atom of the pyridone tautomer attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of a phosphate ester intermediate. This process effectively converts the hydroxyl group into a good leaving group. A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final product, this compound. The reaction is often heated to reflux to ensure completion. The addition of a tertiary amine base like N,N-dimethylaniline can catalyze the reaction.[5]

Caption: Two-step synthesis of the target compound.

Experimental Protocols

The following protocols are detailed workflows for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine-3-carbaldehyde (10.0 g, 81.9 mmol).

-

Solvent and Reagent Addition: Add ethanol (100 mL), followed by ethyl cyanoacetate (9.26 g, 81.9 mmol).

-

Catalyst Addition: Add piperidine (0.8 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

-

Drying: Dry the resulting off-white solid in a vacuum oven to obtain 4-hydroxy-1,8-naphthyridine-3-carbonitrile.

Protocol 2: Synthesis of this compound

-

Reagent Setup: In a 100 mL two-neck round-bottom flask fitted with a reflux condenser and an argon inlet, place the 4-hydroxy-1,8-naphthyridine-3-carbonitrile (5.0 g, 27.0 mmol) obtained from the previous step.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask. To this suspension, add N,N-dimethylaniline (0.33 g, 2.7 mmol) as a catalyst.[5]

-

Reaction: Heat the mixture to reflux under an inert argon atmosphere for approximately 2-3 hours.[5] The solid should dissolve as the reaction progresses.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5] The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure white solid of this compound.[5]

Data Summary

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Typical Yield |

| 1 | 2-Aminopyridine-3-carbaldehyde | Ethyl cyanoacetate, Piperidine | Ethanol | Reflux, 4-6 h | 4-Hydroxy-1,8-naphthyridine-3-carbonitrile | 80-90% |

| 2 | 4-Hydroxy-1,8-naphthyridine-3-carbonitrile | POCl₃, N,N-dimethylaniline | None | Reflux, 2-3 h | This compound | 45-65%[5] |

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

Experimental Workflow Visualization

Caption: Generalized workflow for synthesis and purification.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Friedländer annulation to construct the heterocyclic core, followed by a standard chlorination protocol using phosphorus oxychloride. This method provides good overall yields from commercially available starting materials. The resulting product is a valuable synthetic intermediate, poised for further chemical modification in the development of novel therapeutic agents and other functional organic materials.

References

-

Organic Chemistry Portal. (2017). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

-

MDPI. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. Retrieved from [Link]

-

PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

-

Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. Retrieved from [Link]

-

ResearchGate. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Synthesis of ester and nitrile of 1,8-naphthyridine from.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

-

Elsevier. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][5]naphthyridine-3-carbonitriles. Retrieved from [Link]

-

ResearchGate. (2024). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Foreword: Navigating the Known and the Inferred

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of this scaffold offers a rich field for the development of novel drug candidates. This guide focuses on a specific, yet crucial derivative: 4-Chloro-1,8-naphthyridine-3-carbonitrile .

It is important to note that while this compound is commercially available, extensive, publicly documented experimental data on its specific physicochemical properties are limited. Therefore, this guide adopts a dual approach. Firstly, it presents the established data for the target molecule. Secondly, it leverages the wealth of information available for structurally analogous compounds to provide well-grounded estimations and proposed experimental methodologies. This approach is designed to offer researchers and drug development professionals a robust framework for initiating their own investigations, grounded in the established chemistry of the 1,8-naphthyridine class.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound featuring a fused bicyclic system containing two nitrogen atoms. The presence of a chloro group at the 4-position and a nitrile group at the 3-position significantly influences its electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1234616-73-9 | [2][3][4] |

| Molecular Formula | C₉H₄ClN₃ | [4][5] |

| Molecular Weight | 189.60 g/mol | [4][5] |

| Canonical SMILES | C1=CC2=C(C=CN=C2N=C1)Cl | [6] |

| InChI Key | SIADAGFXEHBPGG-UHFFFAOYSA-N | [6] |

Estimated Physicochemical Properties

The following table summarizes key physicochemical properties. Where direct experimental data for this compound is unavailable, values are estimated based on closely related analogs and computational predictions.

| Property | Estimated/Reported Value | Rationale and Comparative Insights |

| Melting Point (°C) | >200 (estimated) | Naphthyridine cores are generally high-melting solids due to their rigid, planar structure. For instance, various substituted 1,8-naphthyridine-3-carbonitrile derivatives exhibit melting points in the range of 150-270 °C.[7][8] |

| Boiling Point (°C) | Not available | High molecular weight and polarity suggest a high boiling point, likely decomposing before boiling under atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water. | The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents. This is a common characteristic of many 1,8-naphthyridine derivatives. |

| pKa | 1-2 (estimated) | The nitrogen atoms in the 1,8-naphthyridine ring are weakly basic. The electron-withdrawing effects of the chloro and nitrile groups are expected to further reduce the basicity compared to the parent 1,8-naphthyridine. |

| logP | ~1.8 (calculated) | The calculated XLogP3 for the isomeric 8-Chloro-1,7-naphthyridine-3-carbonitrile is 1.8, providing a reasonable estimate.[5] This suggests moderate lipophilicity. |

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be approached through established methodologies for constructing the 1,8-naphthyridine ring system, followed by chlorination. A common and effective strategy is a variation of the Friedländer annulation.

Proposed Synthetic Pathway

A plausible synthetic route involves the condensation of 2-aminonicotinaldehyde with a suitable active methylene compound, followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

-

To a stirred solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Chlorination to this compound

-

In a fume hood, carefully add 4-Hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

Spectroscopic and Chromatographic Characterization

While specific spectra for the title compound are not widely published, the following section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine ring will exhibit characteristic coupling patterns (doublets, doublets of doublets) that can be used to confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon of the nitrile group (C≡N) is expected in the δ 115-120 ppm region. The quaternary carbon attached to the chlorine atom will likely appear around δ 150-160 ppm. Aromatic carbons will resonate in the δ 120-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 |

| C=C, C=N (Aromatic rings) | 1500 - 1650 |

| C-Cl | 700 - 850 |

| C-H (Aromatic) | 3000 - 3100 |

Data inferred from IR spectra of related 1,8-naphthyridine-3-carbonitrile derivatives.[7][8]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺. A characteristic isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would be a key diagnostic feature.[7]

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Reactivity and Stability

-

Reactivity: The chloro group at the 4-position of the 1,8-naphthyridine ring is expected to be susceptible to nucleophilic aromatic substitution. This makes the compound a valuable precursor for introducing a variety of functional groups at this position, which is a common strategy in drug discovery. The nitrile group can also undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

-

Stability: As a solid, this compound is expected to be stable under standard laboratory conditions. However, in solution, its stability might be affected by pH, light, and temperature. It is advisable to store the compound in a cool, dark, and dry place.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its potential as a versatile building block in the synthesis of novel therapeutic agents. While a complete, experimentally verified dataset of its physicochemical properties is not yet readily available in the public domain, this guide provides a comprehensive overview based on its chemical structure and the properties of closely related analogs. The proposed protocols for its synthesis and characterization are based on well-established chemical principles and are intended to serve as a practical starting point for researchers. Further experimental investigation is necessary to definitively establish the properties outlined in this guide, which will undoubtedly contribute to unlocking the full potential of this valuable chemical entity.

References

-

Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

-

Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,8-Dichloro-1,6-naphthyridine-3-carbonitrile | C9H3Cl2N3 | CID 177786062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1234616-73-9 [chemicalbook.com]

- 4. CAS 1234616-73-9 | this compound - Synblock [synblock.com]

- 5. Buy 8-Chloro-1,7-naphthyridine-3-carbonitrile [smolecule.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives[v1] | Preprints.org [preprints.org]

An In-depth Technical Guide to 4-Chloro-1,8-naphthyridine-3-carbonitrile (CAS 1234616-73-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it a cornerstone in the design of compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3] Molecules incorporating this scaffold have been successfully developed into commercial drugs, underscoring its therapeutic relevance.[1] 4-Chloro-1,8-naphthyridine-3-carbonitrile emerges as a highly versatile building block within this chemical space. The presence of three distinct reactive sites—the chloro, cyano, and the naphthyridine ring system itself—offers a rich platform for chemical diversification, enabling the exploration of extensive chemical space in the pursuit of novel drug candidates. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.

Physicochemical Characteristics

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted based on its chemical structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1234616-73-9 | Synblock[4] |

| Molecular Formula | C₉H₄ClN₃ | Synblock[4] |

| Molecular Weight | 189.60 g/mol | Synblock[4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Available at ≥98% | Synblock[4] |

Synthesis and Elucidation

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a robust synthetic strategy can be postulated based on well-established methodologies for constructing the 1,8-naphthyridine core and the introduction of the chloro substituent. The most probable route involves a two-step process: a Friedländer annulation followed by a chlorination reaction.

Step 1: Friedländer Annulation for the Naphthyridinone Core

The Friedländer synthesis is a powerful and versatile method for constructing quinoline and naphthyridine ring systems.[5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] For the synthesis of the 1,8-naphthyridine backbone, 2-aminonicotinaldehyde is the key starting material.[5]

The likely precursor to our target molecule is 4-hydroxy-1,8-naphthyridine-3-carbonitrile. This can be synthesized by reacting 2-aminonicotinaldehyde with ethyl cyanoacetate under base-catalyzed conditions. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.[5]

Experimental Protocol: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile (Hypothetical)

-

Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-1,8-naphthyridine-3-carbonitrile.

Step 2: Chlorination of the Naphthyridinone Precursor

The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) naphthyridine to the 4-chloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this purpose.[7][8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A high-boiling point solvent or co-solvent such as N,N-dimethylaniline may be added to facilitate the reaction.[7]

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Purification: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography on silica gel.[7]

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features | Rationale |

| ¹H NMR | Aromatic region (δ 7.5-9.5 ppm) showing characteristic signals for the three protons on the naphthyridine core. Expect doublet of doublets and multiplet patterns consistent with the substitution pattern. | The deshielding effect of the aromatic rings and nitrogen atoms will place these protons in the downfield region. |

| ¹³C NMR | Signals for nine distinct carbon atoms. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. The carbon bearing the chloro group will be significantly deshielded. Aromatic carbons will appear in the δ 120-160 ppm range. | Based on data from similar 1,8-naphthyridine-3-carbonitrile derivatives.[10] |

| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[9] Aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. | These are characteristic vibrational frequencies for the functional groups present in the molecule.[9] |

| Mass Spectrometry (ESI-MS) | A prominent molecular ion peak [M+H]⁺ at m/z 190. A characteristic isotopic pattern for a monochlorinated compound, with an [M+2+H]⁺ peak at m/z 192, approximately one-third the intensity of the [M+H]⁺ peak. | The presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes) will result in this distinct isotopic signature. |

Reactivity and Synthetic Utility

This compound is a valuable intermediate due to its susceptibility to nucleophilic aromatic substitution (SNAᵣ) at the 4-position. The electron-withdrawing nature of the nitrile group and the nitrogen atoms in the rings activate the C4-Cl bond towards displacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAᵣ)

The chlorine atom at the 4-position is the primary site for synthetic modification. It can be readily displaced by a range of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines (aliphatic or aromatic) can introduce diverse side chains, a common strategy in the synthesis of bioactive molecules.[9]

-

Alcohols/Phenols: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.

-

Thiols: Thiolates react to form thioethers.

The reactivity of the C4-Cl bond is analogous to that of 4-halopyridines, where protonation of the ring nitrogen significantly enhances the rate of substitution by making the ring more electron-deficient.[13] Therefore, performing these reactions under acidic conditions or with Lewis acid catalysis can be beneficial.

Caption: Key nucleophilic substitution reactions.

Modification of the Nitrile Group

The nitrile group offers another handle for chemical modification, although it is generally less reactive than the C4-Cl bond. Potential transformations include:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These transformations allow for the introduction of different functional groups at the 3-position, further expanding the synthetic possibilities.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a scaffold for the synthesis of novel compounds with potential therapeutic applications. The 1,8-naphthyridine core is a well-established pharmacophore, and modifications enabled by this intermediate can target a variety of biological systems.

-

Anti-mycobacterial Agents: Several studies have demonstrated that derivatives of 1,8-naphthyridine-3-carbonitrile exhibit potent activity against Mycobacterium tuberculosis.[9][10][11] By reacting the 4-chloro intermediate with various amines, libraries of compounds can be generated for screening as new anti-tubercular drugs. One study showed that a derivative, ANA-12, had a promising minimum inhibitory concentration (MIC) of 6.25 μg/mL against the Mtb H37Rv strain.[9]

-

Antibacterial Agents: The broader 1,8-naphthyridine class of compounds is famous for its antibacterial properties, with nalidixic acid being a notable example.[14] The functional handles on the title compound allow for the synthesis of new analogues that could potentially overcome existing bacterial resistance mechanisms.[3]

-

Anticancer Agents: The rigid, planar nature of the naphthyridine ring system makes it an effective DNA intercalator, a mechanism exploited in some anticancer drugs. The diverse substituents that can be introduced via the 4-chloro position allow for the fine-tuning of DNA binding affinity and cellular uptake, paving the way for the development of new oncology drug candidates.[1]

Safety and Handling

As with any chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a strategically important chemical intermediate that provides a gateway to a vast and diverse chemical space. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods like the Friedländer annulation followed by chlorination. The true power of this molecule lies in its versatile reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic substitution. This allows for the systematic and efficient generation of libraries of novel 1,8-naphthyridine derivatives for screening in drug discovery programs targeting infectious diseases, cancer, and other therapeutic areas. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable building block.

References

- BenchChem. (2025).

- Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

- Mogilaiah, K., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.

- ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- N, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30, 1909-1914.

- SpectraBase. (n.d.). 4'-Chloro-1,4-dihydro-1-ethyl-7-methyl-2'-nitro-4-oxo-1,8-naphthyridine-3-carboxanilide.

- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.

- PubChem. (n.d.). 4,8-Dichloro-1,6-naphthyridine-3-carbonitrile.

- ChemicalBook. (2019). 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis.

- Synblock. (n.d.). CAS 1234616-73-9 | this compound.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents.

- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

- Alichem. (n.d.). 4, 7-dichloro-1, 8-naphthyridine-3-carbonitrile, min 97%, 1 gram.

- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

- Preprints.org. (2023).

- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.

-

CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][15]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675.

-

ResearchGate. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][15]Naphthyridines.

- PubChemLite. (n.d.). 1,8-naphthyridine-3-carboxamide, 4-chloro-n,n-diethyl-2-((1-methylethyl)amino)-.

- Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-methyl-1,8-naphthyridine AldrichCPR.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.

- MDPI. (2024).

- Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions.

- PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

- PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.

- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and properties of tetrakis(pyridine-3-carbonitrile)dithiocyanatoiron(II) and of diaquabis(pyridine-3-carbonitrile)dithiocyanatoiron(II)

- National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.

- ChemicalBook. (n.d.). 4-Chloro-1,8-naphthalic anhydride(4053-08-1)IR1.

- BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1234616-73-9 | this compound - Synblock [synblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectjournals.com [connectjournals.com]

- 7. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. preprints.org [preprints.org]

- 13. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 4,8-Dichloro-1,6-naphthyridine-3-carbonitrile | C9H3Cl2N3 | CID 177786062 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 1,8-naphthyridine derivatives

Derivatives of 1,8-naphthyridine have also been reported to possess activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV). [1][25]For instance, certain compounds have been shown to inhibit HIV-1 replication by targeting the Tat-mediated transcription process. [26]While the precise mechanisms for many of these antiviral effects are still under active investigation, this area represents a promising frontier for the development of new antiviral therapeutics based on the 1,8-naphthyridine scaffold. [1]

A Note on Synthesis: The Friedländer Annulation

The accessibility of the 1,8-naphthyridine scaffold is crucial for its widespread investigation. The Friedländer synthesis is a classical, efficient, and highly versatile method for constructing this ring system. [23]It involves the condensation reaction between a 2-aminonicotinaldehyde (or a related ketone) and a compound containing a reactive α-methylene group, often catalyzed by an acid or a base. [24]Modern variations have been developed that use environmentally benign conditions, such as using water as a solvent and a biocompatible catalyst like choline hydroxide. [25]

General Experimental Protocol: Friedländer Synthesis

-

Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.5 eq).

-

Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent (e.g., water or ethanol). Add a catalytic amount of a base (e.g., choline hydroxide, 1 mol%) or acid. [23][25]3. Reaction: Stir the mixture at a specified temperature (e.g., 50°C) for several hours (typically 6-12 hours). [25]4. Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, perform an extraction using a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified further by recrystallization or column chromatography. [23]

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to essential medicines in antibacterial and anticancer therapy. [1][10]The continued exploration of this chemical space holds immense promise. Future research will likely focus on synthesizing novel analogues with improved potency and selectivity, elucidating the mechanisms of action for less-understood activities like antiviral and immunomodulatory effects, and leveraging computational tools to design next-generation derivatives with optimized pharmacokinetic and pharmacodynamic profiles. The versatility and proven track record of 1,8-naphthyridines ensure they will remain a focal point of drug discovery efforts for years to come.

References

-

Sá, S., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

-

Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

-

Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

-

Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

-

Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]

-

Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]

-

Kamal, A., et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, R., et al. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. Helvetica Chimica Acta. [Link]

-

Ojha, M., et al. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]

-

Szafraniec-Szczęsny, J., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]

-

Calvo, E., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH National Library of Medicine. [Link]

-

Reddy, G. J., & Manjula, A. (2022). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. [Link]

-

LibreTexts Biology. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. [Link]

-

Aryal, S. (2022). Measuring Effectiveness of Antimicrobial Chemical Agents. Biology Discussion. [Link]

-

Szafraniec-Szczęsny, J., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

ResearchGate. (2015). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

-

Mejía-Calderón, F., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

Kamal, A., et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ResearchGate. [Link]

-

Singh, S., et al. (2020). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. Semantic Scholar. [Link]

-

Singh, T., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

Kumar, M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

-

Ojha, M., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

-

Gulea, A., & Poirier, D. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

-

Ojha, M., et al. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]

-

Li, X., et al. (2014). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. Journal of Medicinal Chemistry. [Link]

-

Kumar, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

-

Ahmed, N., et al. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar. [Link]

-

Ahmed, N., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Semantic Scholar. [Link]

-

Li, K-H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

-

Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

-

Chen, Y-L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules. [Link]

-

Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Torres-Piedra, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

-

Gomaa, H. A. M., et al. (2023). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Chloro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for a specific, yet promising, derivative: 4-Chloro-1,8-naphthyridine-3-carbonitrile. By synthesizing data from structurally related compounds and delineating key structure-activity relationships, this document aims to equip researchers with a foundational understanding to guide future drug discovery and development efforts. We will delve into the probable cellular targets, downstream signaling consequences, and the experimental methodologies required to validate these hypotheses.

The 1,8-Naphthyridine Core: A Versatile Pharmacophore

The 1,8-naphthyridine nucleus, a fused bicyclic system containing two nitrogen atoms, has garnered significant attention from medicinal chemists due to its diverse pharmacological profile.[1][2][3] This scaffold is a key component in a variety of therapeutic agents with applications spanning:

-

Antimicrobial Activity: Inhibition of bacterial DNA gyrase and topoisomerase IV is a well-established mechanism for many 1,8-naphthyridine derivatives, including the foundational antibiotic, nalidixic acid.[4][5]

-

Anticancer Properties: Derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, such as MCF7. Potential mechanisms include the inhibition of crucial cellular enzymes like EGFR and other protein kinases.[2]

-

Antiviral Efficacy: Notably, some derivatives have shown promise as HIV-1 integrase inhibitors.[6]

-

Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its ability to modulate inflammatory pathways.[1][7]

-

Neurological Applications: Certain derivatives have been investigated for their potential in treating neurological disorders like Alzheimer's disease.[1][2]

The versatility of the 1,8-naphthyridine core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

Postulated Mechanisms of Action for this compound

While direct, extensive studies on the mechanism of action of this compound are not widely published, we can infer its likely biological activities based on the established pharmacology of its structural analogues. The presence of the chloro group at the 4-position and the carbonitrile group at the 3-position are key determinants of its potential interactions.

Primary Hypothesis: Inhibition of Bacterial Topoisomerases

A primary and well-supported hypothesis is that this compound functions as an inhibitor of bacterial DNA gyrase and/or topoisomerase IV. This is a hallmark of the quinolone and naphthyridinone class of antibiotics.[4][5] The core scaffold is known to intercalate with bacterial DNA and stabilize the enzyme-DNA cleavage complex, leading to a cessation of DNA replication and ultimately, bacterial cell death. The 4-oxo (or in this case, a 4-chloro) and 3-carboxy (or a bioisosteric carbonitrile) functionalities are crucial for this activity.

Proposed Interaction with Bacterial DNA Gyrase

Caption: Proposed binding of the compound to the GyrA-DNA complex, leading to replication arrest.

Secondary Hypothesis: Kinase Inhibition in Eukaryotic Cells

The 1,8-naphthyridine scaffold has been identified as a potent hinge-binding motif for various protein kinases.[1][2] The nitrogen atoms in the ring system can form crucial hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors. The 4-chloro substituent can be directed towards the solvent-exposed region or interact with specific hydrophobic pockets within the ATP-binding site. The 3-carbonitrile group may contribute to binding affinity and selectivity.

Potential kinase targets could include:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR has been reported for 1,8-naphthyridine derivatives.[1][2]

-

Other Tyrosine Kinases: The scaffold's versatility suggests potential activity against a range of tyrosine and serine/threonine kinases implicated in cancer and inflammatory diseases.

General Kinase Inhibition Workflow

Caption: Competitive binding of the compound to the kinase ATP pocket inhibits downstream signaling.

Emerging Hypothesis: Anti-mycobacterial Activity via InhA Inhibition

Recent studies on 1,8-naphthyridine-3-carbonitrile analogues have highlighted their potential as anti-mycobacterial agents.[8][9] The presumed mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. Molecular docking studies have suggested that these compounds can bind to the active site of InhA.[8] This presents a compelling avenue for the investigation of this compound as a potential anti-tubercular agent.

Synthesis and Characterization

The synthesis of this compound and its analogues typically follows established synthetic routes for the 1,8-naphthyridine core.

General Synthetic Scheme

A common approach involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon, followed by chlorination.

Synthetic Pathway Overview

Caption: A generalized synthetic route to the target compound.

Experimental Protocol: Synthesis of a 1,8-Naphthyridine-3-carbonitrile Analogue

The following is a representative protocol for the synthesis of a 1,8-naphthyridine-3-carbonitrile derivative, which can be adapted for the synthesis of the 4-chloro analogue.[8][10][11]

Step 1: Synthesis of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

-

To a solution of 2-chloro-1,8-naphthyridine-3-carbonitrile in a suitable solvent (e.g., DMF), add an excess of piperazine.

-

Add a base such as triethylamine to scavenge the HCl formed.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Acylation of the Piperazine Moiety

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add an equimolar amount of an acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt).

-

Add a base (e.g., triethylamine or DIPEA) to neutralize the acid formed.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove impurities.

-

Dry the organic layer, concentrate, and purify the final product by chromatography.

Characterization: The structure of the synthesized compounds should be confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.[8][9]

In Vitro Evaluation of Biological Activity

To validate the proposed mechanisms of action, a series of in vitro assays are essential.

| Assay | Purpose | Methodology | Expected Outcome for Active Compound |

| Minimum Inhibitory Concentration (MIC) Assay | To determine the antibacterial potency. | Broth microdilution or agar dilution method against a panel of Gram-positive and Gram-negative bacteria. | Low MIC values, indicating potent antibacterial activity. |

| Bacterial Topoisomerase Inhibition Assay | To confirm the inhibition of DNA gyrase and/or topoisomerase IV. | In vitro enzymatic assays using purified enzymes and measuring the relaxation of supercoiled DNA. | Inhibition of enzyme activity at concentrations comparable to the MIC. |

| Kinase Inhibition Panel | To identify specific kinase targets. | Screening against a broad panel of purified kinases using radiometric or fluorescence-based assays. | Selective inhibition of one or more kinases with low IC₅₀ values. |

| Cell-Based Proliferation Assay | To assess the cytotoxic effect on cancer cell lines. | MTT, MTS, or CellTiter-Glo assays on a panel of cancer cell lines (e.g., MCF7, HCT116). | Dose-dependent inhibition of cell proliferation with low IC₅₀ values. |

| Mycobacterium tuberculosis Growth Inhibition Assay | To evaluate anti-mycobacterial activity. | Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv strain.[8][9] | Low MIC values, indicating potential as an anti-tubercular agent. |

| InhA Enzyme Inhibition Assay | To confirm the inhibition of the InhA enzyme. | Spectrophotometric assay measuring the oxidation of NADH in the presence of the InhA enzyme and a substrate. | Inhibition of InhA activity. |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related 1,8-naphthyridine derivatives, its mechanism of action likely involves the inhibition of key cellular enzymes such as bacterial topoisomerases, protein kinases, or mycobacterial InhA. The chloro and carbonitrile substituents are expected to play a crucial role in target binding and overall biological activity.

Future research should focus on the definitive elucidation of its mechanism of action through rigorous biochemical and cellular assays. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogues, will be critical for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models will be necessary to translate the in vitro findings into potential clinical applications. The insights provided in this guide offer a solid foundation for these future endeavors.

References

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. [Link]

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Gurjar, V., & Pal, D. (2019). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]

-

Reddy, T. S., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 14(1), 132-146. [Link]

-

Vennerstrom, J. L., et al. (2000). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 43(14), 2755-2761. [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

-

Reddy, T. S., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

de Oliveira, C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1515. [Link]

-

El-Gazzar, A. R. B. A., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

-

Assef, Y. O., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4995. [Link]

-

Sharma, R., et al. (2008). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 263-267. [Link]

-

Dattolo, G., et al. (1983). Study of inhibition of platelet aggregation of 1,8-naphthyridine derivatives. Il Farmaco; edizione scientifica, 38(6), 417-426. [Link]

-

Billamboz, M., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Journal of Medicinal Chemistry, 57(12), 5190-5202. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

An In-Depth Technical Guide to Spectroscopic Data for 1,8-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2] A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their structural elucidation, characterization, and the rational design of new derivatives with optimized therapeutic properties.[1] This guide provides a comprehensive overview of the key spectroscopic techniques used to analyze 1,8-naphthyridine compounds, with a focus on practical experimental protocols and the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of 1,8-naphthyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular architecture.

Expert Insights on NMR Analysis of 1,8-Naphthyridines

The positions of the nitrogen atoms in the 1,8-naphthyridine ring system create a distinct electronic environment that significantly influences the chemical shifts of the protons and carbons. The protons on the aromatic rings of the 1,8-naphthyridine core typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.5 ppm. The exact chemical shifts are highly sensitive to the nature and position of substituents on the ring. Electron-donating groups will tend to shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups will cause a downfield shift (higher ppm).

In ¹³C NMR, the carbon atoms of the 1,8-naphthyridine skeleton also resonate at characteristic chemical shifts, which are similarly influenced by substituent effects. The carbon atoms directly bonded to the nitrogen atoms are typically found at lower field strengths.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 1,8-naphthyridine derivative.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the desired experimental conditions.

-

If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher for better signal dispersion.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will likely be necessary to obtain a spectrum with good signal intensity.

-

Standard 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to aid in the complete assignment of proton and carbon signals, especially for complex derivatives.

Data Interpretation: A Self-Validating System

The interpretation of NMR spectra for 1,8-naphthyridine compounds should be a systematic process:

-

Chemical Shift Analysis: Correlate the observed chemical shifts with the expected values for the 1,8-naphthyridine core and the attached functional groups.

-

Integration: The integration of the proton signals provides the relative number of protons in each chemical environment, which must be consistent with the proposed structure.

-

Coupling Patterns: The splitting patterns (e.g., singlets, doublets, triplets) of the proton signals reveal the connectivity of adjacent, non-equivalent protons.

-

2D NMR Correlation: Use the cross-peaks in COSY, HSQC, and HMBC spectra to confirm the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons that are two or three bonds away, respectively.

Comparative Spectroscopic Data for 1,8-Naphthyridine Derivatives

The following table provides a summary of representative ¹H and ¹³C NMR data for selected 1,8-naphthyridine derivatives to facilitate comparison.

| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methyl-1,8-naphthyridine | CDCl₃ | 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H) | 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6 |

| 2-Phenyl-7-methyl-1,8-naphthyridine derivative | DMSO-d₆ | 3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H), 8.38 (d, 1H), 8.54 (d, 1H) | 22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93 |

| 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivative | DMSO-d₆ | 9.01–8.97 (m, 2H), 8.35–8.29 (m, 1H), 7.47 (dd, J = 8.0, Hz, 1H), 6.84 (d, J = 8.1 Hz, 1H), 6.51 (d, J = 1.6 Hz, 1H), 6.42 (dd, J = 8.0, Hz, 1H), 5.25 (s, 1H), 3.94 (s, 2H), 3.85–3.80 (m, 4H), 3.74–3.71 (m, 4H), 2.12 (s, 3H), 2.07 (s, 3H) | 169.31, 158.58, 157.05, 155.84, 149.51, 146.96, 137.83, 136.64, 130.27, 124.00, 121.21, 117.65, 114.67, 110.54, 99.16, 48.50, 48.08, 45.53, 20.20, 18.85 |

Note: The specific chemical shifts will vary depending on the exact substitution pattern and the solvent used.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a novel 1,8-naphthyridine derivative.

Expert Insights on Mass Spectrometry of 1,8-Naphthyridines

The choice of ionization technique, either electron ionization (EI) or electrospray ionization (ESI), will significantly impact the resulting mass spectrum. EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. The fragmentation of the 1,8-naphthyridine core is influenced by the stability of the aromatic system and the nature of the substituents.[3] Common fragmentation pathways may involve the loss of small neutral molecules such as HCN or the cleavage of substituent groups.[3]

ESI is a softer ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), with minimal fragmentation.[1] This is particularly useful for accurately determining the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the 1,8-naphthyridine derivative in a suitable volatile solvent, such as methanol or acetonitrile. The concentration is typically around 1 µg/mL.

-

For ESI, a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with the desired ionization source (EI or ESI).

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Data Interpretation: Unraveling the Molecular Formula and Structure

-

Molecular Ion Peak: Identify the molecular ion peak ([M]⁺˙ in EI) or the pseudomolecular ion peak ([M+H]⁺, [M+Na]⁺ in ESI) to determine the molecular weight of the compound.

-

Isotope Pattern: Analyze the isotopic pattern of the molecular ion to confirm the presence and number of certain elements (e.g., chlorine, bromine).

-

Fragmentation Analysis: In EI-MS, analyze the fragmentation pattern to deduce the structure of the molecule. Propose logical fragmentation pathways that are consistent with the observed fragment ions.[3]

Illustrative Fragmentation Pathway

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Properties

UV-Vis and fluorescence spectroscopy are valuable techniques for characterizing the electronic and photophysical properties of 1,8-naphthyridine compounds. These properties are particularly relevant for applications in bioimaging and as fluorescent probes.

Expert Insights on Photophysical Properties

1,8-Naphthyridine derivatives typically exhibit absorption maxima in the UV region, with the exact wavelength depending on the extent of the conjugated π-system and the nature of any substituents. The introduction of auxochromic and chromophoric groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

Many 1,8-naphthyridine derivatives are also fluorescent. The emission properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. The relationship between the structure and the photophysical properties is a key area of research for the development of novel fluorescent probes and materials.[4]

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the micromolar range (1-100 µM) for UV-Vis analysis.

-

For fluorescence measurements, prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

Instrumentation and Data Acquisition:

-

UV-Vis: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, measure the absorbance of the sample solutions over an appropriate wavelength range (typically 200-600 nm).

-

Fluorescence: Use a spectrofluorometer. Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range.

Data Interpretation: Understanding the Electronic Transitions

-

λmax: Identify the wavelength of maximum absorption (λmax) from the UV-Vis spectrum.

-